3,5-Heptadien-2-ol, 2,6-dimethyl-
Description
3,5-Heptadien-2-ol, 2,6-dimethyl- is a volatile organic compound with the molecular formula C₉H₁₄O and a molecular weight of 140 g/mol (as reported in experimental data) . It is characterized by a conjugated diene system (3,5-heptadienol backbone) and methyl substituents at the 2- and 6-positions. Its structural features, including the hydroxyl group at position 2 and the conjugated double bonds, contribute to its reactivity and volatility.
Properties
CAS No. |
77411-76-8 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,6-dimethylhepta-3,5-dien-2-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)6-5-7-9(3,4)10/h5-7,10H,1-4H3 |
InChI Key |
WRCBAWDQQSQNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(C)(C)O)C |
Origin of Product |
United States |
Preparation Methods
Conventional Preparation Methods and Limitations
Early synthetic routes for 2,6-dimethyl-1,5-heptadien-3-ol faced significant challenges in yield, scalability, and cost. Key historical methods include:
Isopentenyl Bromide and Methacrolein Condensation
A method described in JP 55-157526A involved reacting isopentenyl bromide with methacrolein in the presence of metallic reagents. While straightforward, this approach yielded only ~5% of the target alcohol due to competing side reactions and poor regioselectivity. The low efficiency rendered it impractical for industrial use.
Epoxide Rearrangement
Bierl-Leonhardt et al. reported a two-step process: (1) epoxidation of 2,6-dimethyl-2,5-heptadiene to form a mono-epoxide, followed by (2) acid-catalyzed rearrangement. However, purification of intermediates via high-performance liquid chromatography (HPLC) limited scalability, and the overall yield remained below 20%.
Modern Industrial Synthesis via Claisen Rearrangement
The patent US10138189B2 outlines a scalable, high-yield method leveraging a stereoselective Claisen rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether (1). This approach addresses prior limitations through optimized base selection, temperature control, and solvent systems.
Reaction Mechanism
The process involves:
- Deprotonation : A strong base (e.g., n-butyllithium) abstracts an α-allyl proton from the diallyl ether (1), forming a resonance-stabilized anion.
- Rearrangement : The anion undergoes a-sigmatropic shift, producing 2,6-dimethyl-1,5-heptadien-3-ol (2) with high regioselectivity.
- Workup : The product is isolated via extraction and distillation.
Structural features of the starting material—two methyl groups at the allylic position—restrict proton abstraction to the less hindered side, minimizing byproducts like regioisomeric alcohols.
Optimization Parameters
Experimental data from US10138189B2 demonstrate the impact of reaction conditions on yield and purity:
Table 1: Effect of Base and Temperature on Rearrangement Efficiency
| Example | Base | Temperature (°C) | Solvent (THF, g) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | n-BuLi | −70 to −65 | 630 | 84.4 | 81.0 |
| 2 | n-BuLi | −35 to −30 | 630 | 84.5 | 83.0 |
| 3 | LiN(iPr)₂ | −70 to −65 | 420 | 81.8 | 81.8 |
| 4 | n-BuLi (1.05 mol) | −70 to −65 | 630 | 75.7 | 76.7 |
Key findings:
- Temperature : Lower temperatures (−70°C) marginally improve yield but require stricter process control.
- Base : Lithium diisopropylamide (LDA) offers comparable efficiency to n-butyllithium, simplifying handling.
- Solvent Volume : Reducing tetrahydrofuran (THF) from 630 g to 420 g maintained yields (~82%), suggesting potential cost savings.
Workup and Purification
Post-reaction steps include:
- Quenching : Adding 10% aqueous NH₄Cl terminates the reaction.
- Extraction : n-Hexane separates the organic phase.
- Washing : Sequential washes with NaHCO₃ and NaCl remove acidic impurities.
- Distillation : Solvent removal under reduced pressure yields the crude product (81–83% purity), which is further purified via fractional distillation.
Comparative Analysis of Methods
Table 2: Industrial Viability of Synthetic Routes
| Method | Yield (%) | Cost | Scalability | Safety |
|---|---|---|---|---|
| Isopentenyl Bromide | 5 | High | Low | Moderate |
| Epoxide Rearrangement | 20 | Moderate | Low | High |
| Hydrazide Reduction | 60 | High | Moderate | Low |
| Claisen Rearrangement | 84 | Low | High | Moderate |
The Claisen rearrangement method outperforms alternatives in yield and scalability, with raw materials (diallyl ether, n-BuLi) being commercially available and cost-effective. However, cryogenic conditions (−70°C) necessitate specialized equipment, slightly increasing operational complexity.
Chemical Reactions Analysis
Types of Reactions
3,5-Heptadien-2-ol, 2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
3,5-Heptadien-2-ol, 2,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Heptadien-2-ol, 2,6-dimethyl- involves its interaction with various molecular targets. The hydroxyl group and double bonds play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can participate in hydrogen bonding, electrophilic addition, and other chemical processes that influence its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3,5-heptadien-2-ol, 2,6-dimethyl-, the following structurally related compounds are analyzed:
3,6-Heptadien-2-ol, 2,5,5-trimethyl-, (E)-
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- CAS Registry Number : 26127-98-0
- Key Differences :
- Applications : Used in flavor and fragrance industries due to its higher molecular weight and stability, though specific ecological roles are less documented compared to the target compound.
3,5,7-Octatrien-2-ol, 2,6-dimethyl-
- Molecular Formula : C₁₀H₁₆O
- Molecular Weight : 152.23 g/mol (estimated)
- Key Differences: Carbon Chain Length: Extended to octatrienol (8-carbon backbone vs. 7-carbon in the target compound).
- Applications : Identified as a candidate anticancer agent targeting CYP450 enzymes, though the target compound lacks direct evidence of such bioactivity .
2,4-Dimethyl-2,4-Heptadienal
- Molecular Formula : C₉H₁₄O
- Molecular Weight : 138.21 g/mol
- Key Differences: Functional Group: Aldehyde at position 2 (vs. hydroxyl in the target compound). Double Bond Position: 2,4-heptadienal (non-conjugated system).
- Applications : Implicated in plant defense mechanisms and antimicrobial activity, contrasting with the target compound’s role in insect interactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Structural Influence on Volatility: The target compound’s lower molecular weight (140 g/mol) compared to 3,6-heptadien-2-ol, 2,5,5-trimethyl- (154.25 g/mol) suggests higher volatility, aligning with its role as a floral volatile . Conjugated dienes in 3,5-heptadien-2-ol enhance resonance stabilization, increasing stability over non-conjugated analogs like 2,4-heptadienal.
Stereochemical Effects :
- The (E)-configuration in 3,6-heptadien-2-ol, 2,5,5-trimethyl- reduces steric hindrance, improving industrial usability compared to the target compound’s uncharacterized stereochemistry .
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